
(4-(Dimethylamino)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a white to yellow solid . It is also known by its IUPAC name, [4-(dimethylamino)-2-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 . This indicates the presence of a pyridine ring with a dimethylamino group and a methanol group attached to it.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Catalytic Applications
(4-(Dimethylamino)pyridin-2-yl)methanol, often referred to as a derivative of 4-dimethylaminopyridine (DMAP), finds significant applications in catalysis. Kobayashi et al. (2011) reported its use in the synthesis of pyrrolopyridin-3-ols, where it acted as a catalyst in the O-acylation of unstable alcohols, highlighting its utility in complex organic synthesis processes (Kobayashi et al., 2011). Liu et al. (2014) demonstrated the use of a DMAP hydrochloride variant as a recyclable catalyst in the acylation of inert alcohols and phenols, further emphasizing the versatility of DMAP derivatives in catalytic reactions (Liu et al., 2014).
Electrocatalytic Reduction
In the field of electrocatalysis, Barton Cole et al. (2015) explored substituted pyridiniums, including 4-dimethylamino pyridine, for their ability to reduce carbon dioxide to methanol. This study reveals the potential of DMAP derivatives in environmentally significant reactions like CO2 reduction (Barton Cole et al., 2015).
Synthesis of Nickel Complexes
In the area of inorganic chemistry, Kermagoret and Braunstein (2008) synthesized nickel complexes using (pyridin-2-yl)methanol derivatives. These complexes were applied in ethylene oligomerization, highlighting the role of DMAP derivatives in the synthesis of catalytically active metal complexes (Kermagoret & Braunstein, 2008).
Nonlinear Optical Properties
Luminescence and nonlinear optical properties are another area where DMAP derivatives find applications. Kimura et al. (1977) studied the luminescence of aminopyridines, including 4-(dimethylamino)pyridines, highlighting their potential in optical applications (Kimura et al., 1977). Additionally, Li et al. (2012) investigated thienyl-substituted pyridinium salts, including dimethylamino variants, for their second-order nonlinear optical properties (Li et al., 2012).
Chemical Synthesis and Molecular Studies
In chemical synthesis, the reaction of dimethylamino-azirines with pyridinedicarboximide, as studied by Obrech et al. (1988), presents another application. This reaction provides a pathway to synthesize herbicide-related compounds (Obrech et al., 1988). Moreover, Najafi et al. (2012) described the synthesis of a stannate complex using 4-(dimethylamino)pyridine, contributing to the field of coordination chemistry (Najafi et al., 2012).
Iodolactonisation Reactions
Meng et al. (2015) demonstrated the use of 4-(dimethylamino)pyridine in the iodolactonisation of unsaturated carboxylic acids. This showcases its utility in synthesizing lactone structures under neutral conditions (Meng et al., 2015).
特性
IUPAC Name |
[4-(dimethylamino)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKOLJQHBWLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

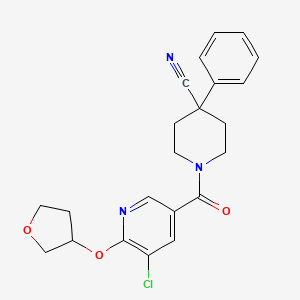
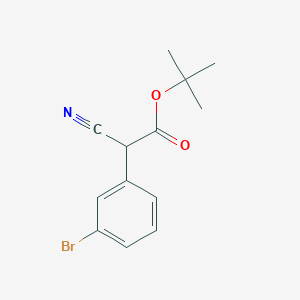
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2935999.png)
![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)
![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)
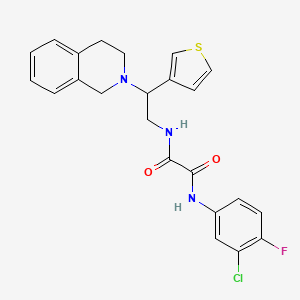

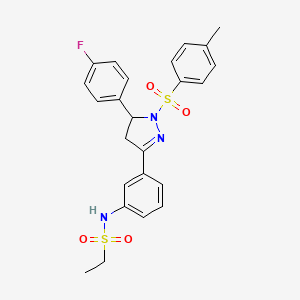
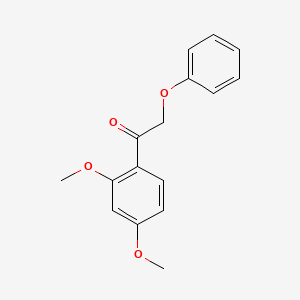
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)
